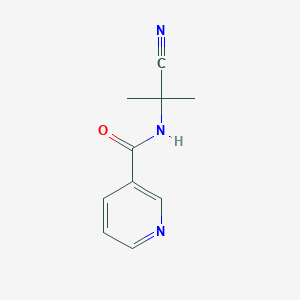![molecular formula C14H17F3N6O2S B2961339 2-methyl-4-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine CAS No. 2097858-10-9](/img/structure/B2961339.png)
2-methyl-4-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antiproliferative Activity Against Cancer Cell Lines
Research on derivatives of pyrimidine, such as those involving piperazin-1-yl and sulfonyl groups, has shown significant antiproliferative activity against various human cancer cell lines. For example, compounds synthesized by nucleophilic substitution reactions exhibited good activity on several cancer cell lines, highlighting their potential as anticancer agents (Mallesha et al., 2012). This suggests that derivatives of the specified compound could be explored for anticancer applications.
Antimicrobial and Antifungal Applications
Compounds with structural similarities, incorporating sulfonyl and piperazin-1-yl groups, have been synthesized and evaluated for their antimicrobial activity. Novel pyrimidine and pyrazolopyrimidine derivatives were found to exhibit antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Ammar et al., 2004).
Insecticidal Agents
Research into bioactive sulfonamide derivatives incorporating thiazole moieties has shown potential insecticidal effects against agricultural pests, such as the cotton leafworm. These studies offer insights into designing insecticidal agents based on the structural framework of sulfonamide and pyrimidine derivatives (Soliman et al., 2020).
Herbicidal Applications
Derivatives of pyrimidine, including those with trifluoromethyl groups, have been synthesized and evaluated for their herbicidal activity. These compounds have shown selectivity and effectiveness as post-emergence herbicides in crops like cotton and wheat, highlighting their potential in agricultural applications (Hamprecht et al., 1999).
Exploration in Heterocyclic Chemistry
The structural versatility of compounds containing piperazin-1-yl and sulfonyl groups, like the one , enables their use in synthesizing a wide range of heterocyclic compounds. These compounds have been explored for various biological activities, including antibacterial, antifungal, and anticancer properties, underscoring the importance of such structures in medicinal chemistry research (Sharma et al., 2020).
Direcciones Futuras
Pyrazole compounds have shown potential in various areas of pharmacology, including antileishmanial and antimalarial activities . Therefore, future research could focus on exploring the potential of “2-methyl-4-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine” in these areas.
Propiedades
IUPAC Name |
2-methyl-4-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N6O2S/c1-10-19-12(14(15,16)17)7-13(20-10)22-3-5-23(6-4-22)26(24,25)11-8-18-21(2)9-11/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTBNGVNLXVKOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CN(N=C3)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
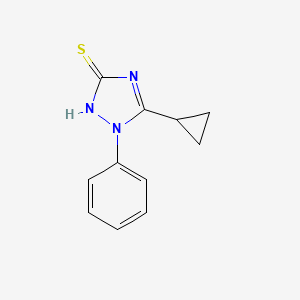
![Benzo[b]thiophen-2-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2961259.png)
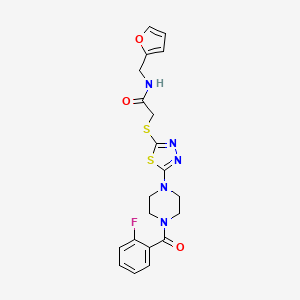
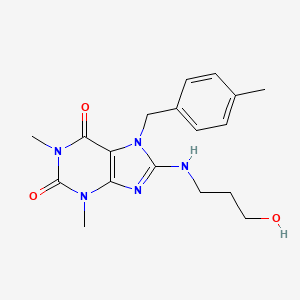

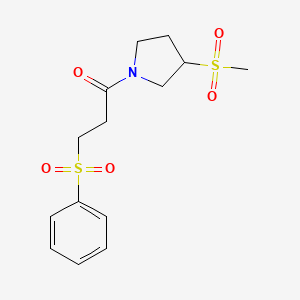
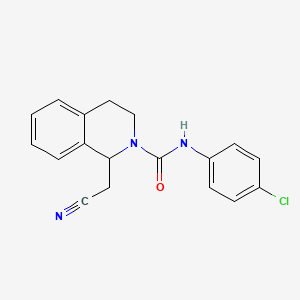
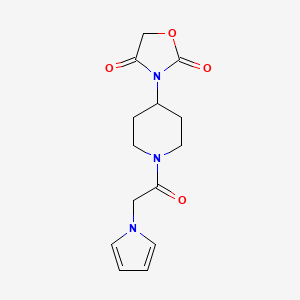
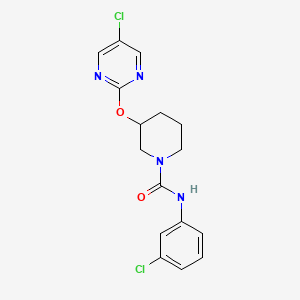
![2-Chloro-N-[1-(4-methylphenyl)-2-methylsulfonylpropyl]propanamide](/img/structure/B2961271.png)
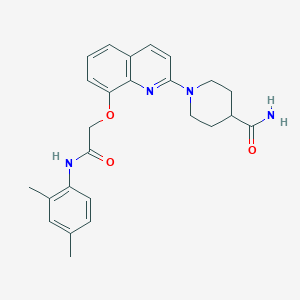
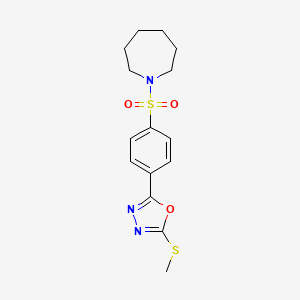
![(6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy)-acetic acid ethyl ester](/img/structure/B2961276.png)
